Dehydro Olmesartan

Overview

Description

Synthesis Analysis

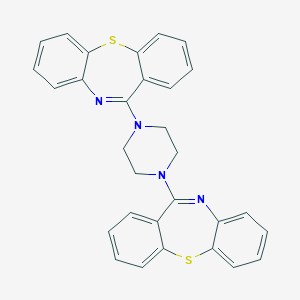

Dehydro Olmesartan can form as a degradation product in stressed tablets of Olmesartan Medoxomil. This transformation was identified through the complementary use of HPLC hyphenated techniques, which revealed the formation of a dehydrated dimer of Olmesartan (Murakami et al., 2008). The synthesis of related substances, including Dehydro Olmesartan, during the process development of Olmesartan Medoxomil, further confirms the potential for this compound to form as an impurity (Babu et al., 2010).

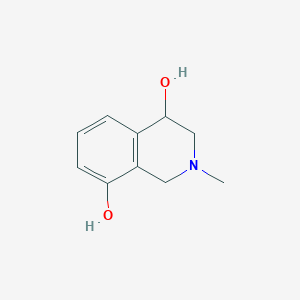

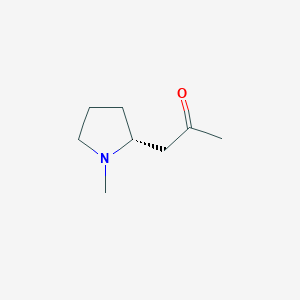

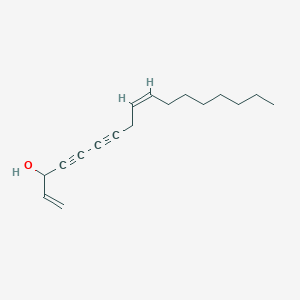

Molecular Structure Analysis

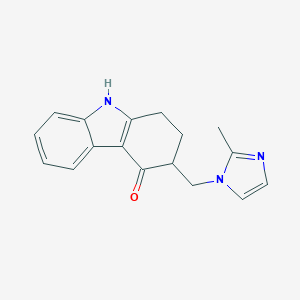

The molecular structure of Dehydro Olmesartan, as a dehydrated dimer of Olmesartan, involves complex interactions and bonding patterns. Structural studies of various Olmesartan solvates provide insights into the molecular interactions and can indirectly shed light on the structural aspects of its degradation products like Dehydro Olmesartan (Grosu et al., 2022).

Chemical Reactions and Properties

Dehydro Olmesartan's formation involves dehydration reactions under certain conditions. Its chemical properties can be inferred from studies on Olmesartan Medoxomil and its interaction with various solvents and conditions that lead to the formation of such degradation products.

Physical Properties Analysis

The physical properties of Dehydro Olmesartan, such as solubility, can be influenced by its molecular structure and the presence of functional groups. Studies on Olmesartan Medoxomil's solvates and their physical characteristics can provide indirect insights into the physical properties of its degradation products (Grosu et al., 2022).

Chemical Properties Analysis

The chemical properties of Dehydro Olmesartan, including reactivity and stability, are crucial for understanding its behavior under various pharmaceutical processes and storage conditions. The identification and characterization of degradation products in stressed tablets of Olmesartan Medoxomil highlight the chemical instability under certain conditions and the formation of compounds like Dehydro Olmesartan (Murakami et al., 2008).

Scientific Research Applications

1. Transdermal Oleogel Containing Olmesartan Medoxomil

- Summary of Application : This study aimed to develop oleogel formulations to decrease Olmesartan Medoxomil (OLM) side effects and boost its therapeutic efficacy and bioavailability .

- Methods of Application : OLM oleogel formulations were composed of Tween 20, Aerosil 200, and lavender oil . A central composite response surface design chose the optimized formulation .

- Results : The optimized oleogel increased OLM release by 4.21 and 4.97 folds than the drug suspension and gel, respectively . The pharmacodynamic study revealed the superiority of the optimized formulation in maintaining normal blood pressure and heart rate for 24 h . The pharmacokinetic study showed that the optimized oleogel increased OLM’s bioavailability by more than 4.5- and 2.5-folds compared to the standard gel and the oral market tablet, respectively .

2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil

- Summary of Application : This research focused on the synthesis and characterization of the process-related impurities of Olmesartan Medoxomil .

- Methods of Application : The impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

- Results : The study revealed that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers . This finding indicates that the reported structural formula of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, as well as their systematic chemical names, must be revised .

3. Clinical Impacts of Additive Use of Olmesartan in Hypertensive Patients with Chronic Heart Failure

- Summary of Application : This study examined whether an additive treatment with an angiotensin receptor blocker, olmesartan, reduces the mortality and morbidity in hypertensive patients with chronic heart failure (CHF) treated with angiotensin-converting enzyme (ACE) inhibitors, β-blockers, or both .

- Methods of Application : In this prospective, randomized, open-label, blinded endpoint study, a total of 1147 hypertensive patients with symptomatic CHF were randomized to the addition of olmesartan to baseline therapy vs. control .

- Results : The study found that additive use of olmesartan did not improve clinical outcomes but worsened renal function in hypertensive CHF patients treated with evidence-based medications . Particularly, the triple combination therapy with olmesartan, ACE inhibitors, and β-blockers was associated with increased adverse cardiac events .

4. Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Quantification of 15 Organic Impurities of Olmesartan Medoxomil

- Summary of Application : This research focused on the development and validation of a reversed-phased high-performance liquid chromatographic method for the separation and quantitative determination of the 15 organic impurities of olmesartan medoxomil .

- Methods of Application : The method used a gradient elution on an Inertsil ODS-3 column, and UV detection was carried out at 237 nm .

- Results : The method showed good resolution between the peaks corresponding to process and degradation-related impurities . This is the first research paper which presents a simple and rapid HPLC method, which separates all impurities of olmesartan medoxomil .

5. Additive Use of Olmesartan in Hypertensive Patients with Chronic Heart Failure

- Summary of Application : This study examined whether an additive treatment with an angiotensin receptor blocker, olmesartan, reduces the mortality and morbidity in hypertensive patients with chronic heart failure (CHF) treated with angiotensin-converting enzyme (ACE) inhibitors, β-blockers, or both .

- Methods of Application : In this prospective, randomized, open-label, blinded endpoint study, a total of 1147 hypertensive patients with symptomatic CHF were randomized to the addition of olmesartan to baseline therapy vs. control .

- Results : The study found that additive use of olmesartan did not improve clinical outcomes but worsened renal function in hypertensive CHF patients treated with evidence-based medications . Particularly, the triple combination therapy with olmesartan, ACE inhibitors, and β-blockers was associated with increased adverse cardiac events .

6. Quantification of 15 Organic Impurities of Olmesartan Medoxomil

- Summary of Application : This research focused on the development and validation of a reversed-phased high-performance liquid chromatographic method for the separation and quantitative determination of the 15 organic impurities of olmesartan medoxomil .

- Methods of Application : The method used a gradient elution on an Inertsil ODS-3 column, and UV detection was carried out at 237 nm .

- Results : The method showed good resolution between the peaks corresponding to process and degradation-related impurities . This is the first research paper which presents a simple and rapid HPLC method, which separates all impurities of olmesartan medoxomil .

Safety And Hazards

properties

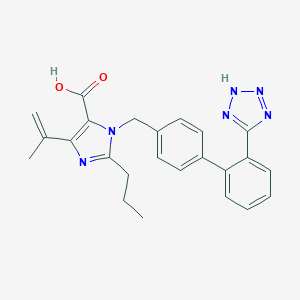

IUPAC Name |

5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLECTTOFSXVBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432428 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Olmesartan | |

CAS RN |

172875-98-8 | |

| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.